2,6-Dimethyl-4-[2-(2-naphthalen-2-yloxyethoxy)ethyl]morpholine;oxalic acid
Overview
Description
2,6-Dimethyl-4-[2-(2-naphthalen-2-yloxyethoxy)ethyl]morpholine; oxalic acid is a complex organic compound that features a morpholine ring substituted with a naphthalen-2-yloxyethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[2-(2-naphthalen-2-yloxyethoxy)ethyl]morpholine typically involves multiple steps. One common route includes the reaction of 2,6-dimethylmorpholine with 2-(2-naphthalen-2-yloxyethoxy)ethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[2-(2-naphthalen-2-yloxyethoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the naphthalen-2-yloxyethoxyethyl group using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced morpholine derivatives.
Substitution: Azido derivatives or alkyl-substituted products.
Scientific Research Applications
2,6-Dimethyl-4-[2-(2-naphthalen-2-yloxyethoxy)ethyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-4-[2-(2-naphthalen-2-yloxyethoxy)ethyl]morpholine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylnaphthalene: A polycyclic aromatic hydrocarbon used in the production of high-performance polymers.
2,6-Naphthalenedicarboxylic acid: A precursor to polyethylene naphthalate, used in the synthesis of high-performance materials.
Uniqueness
2,6-Dimethyl-4-[2-(2-naphthalen-2-yloxyethoxy)ethyl]morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a naphthalen-2-yloxyethoxyethyl group allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,6-dimethyl-4-[2-(2-naphthalen-2-yloxyethoxy)ethyl]morpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.C2H2O4/c1-16-14-21(15-17(2)24-16)9-10-22-11-12-23-20-8-7-18-5-3-4-6-19(18)13-20;3-1(4)2(5)6/h3-8,13,16-17H,9-12,14-15H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLWFTXKHPLSHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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